molecular formula C38H53N3O10 B8216498 DBCO-PEG6-NH-Boc

DBCO-PEG6-NH-Boc

Cat. No.: B8216498
M. Wt: 711.8 g/mol
InChI Key: WMGCEDAXFFPJCV-UHFFFAOYSA-N
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Description

DBCO-PEG6-NH-Boc, also known as tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate, is a click chemistry reagent. It contains a dibenzocyclooctyne (DBCO) group and a tert-butoxycarbonyl (Boc)-protected amine. The DBCO group allows for copper-free click chemistry reactions with azides, while the Boc group can be removed under acidic conditions. The polyethylene glycol (PEG) linker enhances the water solubility of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-PEG6-NH-Boc involves multiple steps:

    Formation of the PEG Linker: The PEG linker is synthesized by polymerizing ethylene oxide.

    Attachment of the DBCO Group: The DBCO group is introduced through a reaction with a suitable precursor, such as a dibenzocyclooctyne derivative.

    Introduction of the Boc-Protected Amine: The Boc-protected amine is attached to the PEG linker through a carbamate formation reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Polymerization: Large-scale polymerization of ethylene oxide to produce the PEG linker.

    Batch Reactions: Batch reactions to introduce the DBCO group and the Boc-protected amine.

    Purification: Purification steps such as chromatography to ensure high purity of the final product

Chemical Reactions Analysis

Types of Reactions

DBCO-PEG6-NH-Boc primarily undergoes:

    Click Chemistry Reactions: The DBCO group reacts with azides in a copper-free click chemistry reaction, forming stable triazole linkages.

    Deprotection Reactions: The Boc group can be removed under acidic conditions, exposing the amine group for further reactions.

Common Reagents and Conditions

    Click Chemistry: Azides are the common reagents, and the reaction is typically carried out in aqueous or organic solvents at room temperature.

    Deprotection: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc group.

Major Products

    Triazole Linkages: Formed from the reaction of the DBCO group with azides.

    Free Amine: Obtained after the removal of the Boc protecting group

Scientific Research Applications

DBCO-PEG6-NH-Boc has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex molecules through click chemistry.

    Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent probes or other tags.

    Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.

    Industry: Applied in the development of advanced materials and surface modifications

Mechanism of Action

The mechanism of action of DBCO-PEG6-NH-Boc involves:

    Click Chemistry: The DBCO group reacts with azides through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, forming stable triazole linkages.

    Deprotection: The Boc group is removed under acidic conditions, exposing the amine group for further functionalization

Comparison with Similar Compounds

Similar Compounds

  • DBCO-PEG1-NH-Boc
  • DBCO-PEG2-NH-Boc
  • DBCO-PEG4-NH-Boc
  • DBCO-PEG9-NH-Boc
  • DBCO-PEG3-oxyamine-Boc hydrochloride

Uniqueness

DBCO-PEG6-NH-Boc is unique due to its:

  • Long PEG Linker : The PEG6 linker provides enhanced water solubility compared to shorter PEG linkers.
  • Versatility : The combination of the DBCO group and the Boc-protected amine allows for a wide range of chemical modifications and applications .

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H53N3O10/c1-38(2,3)51-37(44)40-17-19-46-21-23-48-25-27-50-29-28-49-26-24-47-22-20-45-18-16-39-35(42)14-15-36(43)41-30-33-10-5-4-8-31(33)12-13-32-9-6-7-11-34(32)41/h4-11H,14-30H2,1-3H3,(H,39,42)(H,40,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGCEDAXFFPJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H53N3O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

711.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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